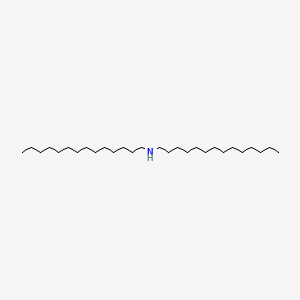

Ditetradecylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-tetradecyltetradecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H59N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUGDXPUFCVGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H59N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169638, DTXSID601022396 | |

| Record name | Dimyristylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, di-C14-18-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17361-44-3, 68037-98-9 | |

| Record name | Ditetradecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17361-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimyristylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017361443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ditetradecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimyristylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, di-C14-18-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditetradecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMYRISTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O13O07DPF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Ditetradecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditetradecylamine, a secondary amine with two long alkyl chains, is a lipophilic compound with applications in various scientific and industrial fields, including as a surfactant, emulsifier, and an intermediate in the synthesis of more complex molecules such as chelating lipids.[1] A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, particularly in formulation science, material science, and drug delivery systems. This technical guide provides a detailed overview of the core physicochemical properties of this compound, methodologies for their determination, and a visual representation of its chemical synthesis and structure-property relationships.

Core Physicochemical Properties

The physicochemical properties of this compound are primarily dictated by its molecular structure: a small, polar secondary amine head group attached to two long, nonpolar tetradecyl chains. This amphiphilic nature governs its solubility, thermal properties, and lipophilicity.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₅₉N | [2] |

| Molecular Weight | 409.78 g/mol | [3] |

| Melting Point | 59-60 °C | [2] |

| Boiling Point | 487.6 °C at 760 mmHg | [1] |

| Density | 0.82 g/mL | [1] |

| Refractive Index | 1.454 | [1] |

| pKa (estimated) | ~10-11 | [4][5] |

| LogP (XLogP3) | 10.3691 | [1] |

| Water Solubility | Very low (practically insoluble) | [6] |

| Solubility in Organic Solvents | Soluble in nonpolar organic solvents | |

| Appearance | Solid | [1] |

Detailed Discussion of Physicochemical Properties

Molecular Structure and Polarity

This compound possesses a polar secondary amine group (-NH-) that can act as a hydrogen bond donor and acceptor.[7] However, this is significantly counterbalanced by the presence of two long, nonpolar tetradecyl (C₁₄H₂₉) chains. Consequently, this compound is a predominantly nonpolar, lipophilic molecule.

Melting and Boiling Points

The relatively high melting and boiling points of this compound are attributed to the significant van der Waals forces between the long alkyl chains of adjacent molecules.[8] Primary and secondary amines can also participate in intermolecular hydrogen bonding, which contributes to higher boiling points compared to tertiary amines of similar molecular weight.[6][8]

Solubility

The solubility of this compound is a direct consequence of its amphiphilic character.

-

Aqueous Solubility: Due to the dominance of the large, nonpolar alkyl chains, this compound is practically insoluble in water.[6] The hydrocarbon chains disrupt the hydrogen bonding network of water, making dissolution energetically unfavorable.

-

Organic Solvents: Following the "like dissolves like" principle, this compound is readily soluble in nonpolar organic solvents such as hexane (B92381) and toluene, where van der Waals interactions are the primary intermolecular forces. Its solubility in polar aprotic solvents is moderate.

pKa and Basicity

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The high LogP value of this compound indicates its strong preference for nonpolar environments over aqueous ones, which is consistent with its molecular structure.[1]

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of this compound.

Determination of Solubility (Turbidimetric Method)

This protocol describes a kinetic solubility assay using turbidimetry, which is suitable for high-throughput screening.[9]

Objective: To determine the kinetic aqueous solubility of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader with turbidity measurement capabilities

Procedure:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Add a small volume of each DMSO solution to the wells of a 96-well plate.

-

Add PBS to each well to achieve the final desired concentrations and a final DMSO concentration of ≤1%.

-

Seal the plate and incubate at a controlled temperature (e.g., 25 °C or 37 °C) with shaking for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a microplate reader at a suitable wavelength (e.g., 620 nm).

-

The concentration at which a significant increase in turbidity is observed, indicating precipitation, is taken as the kinetic solubility.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) by potentiometric titration.[10]

Objective: To determine the pKa of this compound.

Materials:

-

This compound

-

Co-solvent system (e.g., water-ethanol mixture, due to low aqueous solubility)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of the co-solvent system.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant. Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of HCl added.

-

The pKa can be determined from the titration curve. The pH at the half-equivalence point is equal to the pKa.

Visualizations

Synthesis Workflow

This compound is a key intermediate in the synthesis of more complex molecules. The following diagram illustrates its use in the synthesis of the chelating lipid NTA3-DTDA.[1]

Caption: Synthesis workflow for NTA3-DTDA starting from this compound.

Structure-Property Relationship

The physicochemical properties of this compound are a direct result of its molecular structure.

Caption: Relationship between molecular structure and physicochemical properties.

Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for determining the solubility of a hydrophobic compound like this compound.

Caption: General experimental workflow for solubility determination.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | 17361-44-3 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Ditetradecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for ditetradecylamine, a symmetrical secondary amine with applications as an intermediate in the synthesis of surfactants, emulsifiers, and corrosion inhibitors.[1] This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the core chemical transformations.

Overview of Synthetic Strategies

This compound, also known as N-tetradecyltetradecan-1-amine, can be synthesized through several established methods in organic chemistry. The most prominent and industrially relevant pathways include:

-

Reductive Amination of Tetradecanal (B130844): A robust method involving the reaction of tetradecylamine (B48621) with tetradecanal to form an imine intermediate, which is subsequently reduced.

-

Reduction of N-tetradecyltetradecanamide: A high-yield approach utilizing a strong reducing agent to convert the corresponding secondary amide into the target amine.

-

Catalytic Hydrogenation of Tetradecanenitrile (B7770629): An industrially significant process where tetradecanenitrile is catalytically hydrogenated, often leading to a mixture of primary, secondary, and tertiary amines, from which this compound can be isolated.

Each of these pathways offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and product selectivity.

Synthesis Pathway 1: Reductive Amination of Tetradecanal

Reductive amination is a widely used and versatile method for the synthesis of secondary amines.[2] This pathway involves a two-step process that is often performed in a single pot: the formation of an imine from a primary amine and an aldehyde, followed by the reduction of the imine to a secondary amine.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine (tetradecylamine) on the carbonyl carbon of the aldehyde (tetradecanal), forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is subsequently reduced by a hydride reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the final secondary amine (this compound). The use of these specific reducing agents is advantageous as they are less reactive towards the starting aldehyde compared to the intermediate imine.

Experimental Protocol

A representative protocol for the synthesis of this compound via reductive amination is as follows:

-

Reaction Setup: To a solution of tetradecylamine (1.0 equivalent) and tetradecanal (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.[3]

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Quantitative Data

| Parameter | Value/Range | Reference |

| Reactant Ratio (Amine:Aldehyde) | 1 : 1.0 - 1.2 | [3] |

| Reducing Agent Stoichiometry | 1.5 - 2.0 equivalents | [3] |

| Solvent | 1,2-Dichloroethane (DCE) or THF | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 12 - 24 hours | [3] |

| Typical Yield | 80 - 95% | General expectation for this reaction type |

Synthesis Pathway 2: Reduction of N-tetradecyltetradecanamide

The reduction of amides to amines is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding secondary amide, N-tetradecyltetradecanamide, can be effectively reduced using a powerful hydride donor like lithium aluminum hydride (LiAlH₄).[4]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the amide, forming a tetrahedral intermediate. The carbonyl oxygen then coordinates to the aluminum, and a subsequent elimination of an aluminate species results in the formation of an iminium ion. A second hydride ion then attacks the iminium ion to furnish the final secondary amine product.

Experimental Protocol

A general procedure for the LiAlH₄ reduction of N-tetradecyltetradecanamide is as follows:

-

Precursor Synthesis: N-tetradecyltetradecanamide can be prepared by the acylation of tetradecylamine with tetradecanoyl chloride in the presence of a base like pyridine (B92270) or triethylamine.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-tetradecyltetradecanamide in anhydrous diethyl ether or THF. Cool the solution in an ice bath.

-

Reagent Addition: Slowly add a solution of LiAlH₄ (typically 1.5-2.0 equivalents) in the same anhydrous solvent to the amide solution with vigorous stirring.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup (Fieser method): Cool the reaction mixture in an ice bath and cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide (B78521) solution, and then more water.

-

Isolation: Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ether. Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization.

Quantitative Data

| Parameter | Value/Range | Reference |

| Precursor | N-tetradecyltetradecanamide | General synthetic knowledge |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [4] |

| Stoichiometry (LiAlH₄) | 1.5 - 2.0 equivalents | General protocol |

| Solvent | Anhydrous Diethyl Ether or THF | [5] |

| Reaction Temperature | 0 °C to Reflux | [5] |

| Reaction Time | 4 - 12 hours | General protocol |

| Typical Yield | > 90% | General expectation for this reaction type |

Synthesis Pathway 3: Catalytic Hydrogenation of Tetradecanenitrile ("Nitrile Process")

The industrial production of fatty amines often starts from fatty acids, which are converted to nitriles and then hydrogenated.[6] This process can be tailored to favor the formation of secondary amines like this compound.

Reaction Mechanism

The catalytic hydrogenation of a nitrile first produces a primary amine. This primary amine can then react with an intermediate imine (formed from the partial reduction of another nitrile molecule) to form a secondary amine after further reduction. The reaction conditions, including catalyst choice, temperature, pressure, and the presence or absence of ammonia, can influence the selectivity towards primary, secondary, or tertiary amines. To favor the formation of the symmetrical secondary amine, the reaction can be carried out in the absence of added ammonia.

Experimental Protocol

A generalized protocol for the catalytic hydrogenation of tetradecanenitrile to favor this compound is as follows:

-

Precursor Synthesis: Tetradecanenitrile can be prepared from 1-bromotridecane (B143060) via nucleophilic substitution with sodium or potassium cyanide, or by the dehydration of tetradecanamide.[7][8][9]

-

Reaction Setup: In a high-pressure autoclave, charge tetradecanenitrile, a suitable hydrogenation catalyst (e.g., Raney nickel, cobalt, or a palladium-based catalyst), and a solvent if necessary.

-

Reaction Execution: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the reaction temperature with stirring. The reaction is typically run for several hours.

-

Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Isolation: Filter the reaction mixture to remove the catalyst.

-

Purification: The product mixture, which may contain primary, secondary, and tertiary amines, is then purified by fractional distillation under reduced pressure to isolate the this compound.

Quantitative Data

| Parameter | Value/Range | Reference |

| Catalyst | Raney Nickel, Cobalt, Pd/C | [10] |

| Hydrogen Pressure | 20 - 150 bar | General industrial conditions |

| Reaction Temperature | 100 - 200 °C | General industrial conditions |

| Solvent | Typically neat or a high-boiling hydrocarbon | General industrial conditions |

| Selectivity for Secondary Amine | Variable; optimized by catalyst and conditions | General principle |

| Typical Yield of Secondary Amine | Can be optimized to > 80% | General industrial capability |

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the characteristic signals for the long alkyl chains and the N-H proton.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show a characteristic N-H stretching vibration for the secondary amine, as well as C-H stretching and bending vibrations for the alkyl chains.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Elemental Analysis: Combustion analysis can be used to determine the elemental composition (C, H, N) of the product, which should match the calculated values for C₂₈H₅₉N.

Conclusion

The synthesis of this compound can be achieved through several reliable and well-established synthetic routes. The choice of pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. Reductive amination and amide reduction are excellent laboratory-scale methods that can provide high yields and purity. The catalytic hydrogenation of nitriles is a more common industrial approach, which can be optimized for the selective production of secondary amines. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of long-chain secondary amines.

References

- 1. This compound | 17361-44-3 [sigmaaldrich.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(2-Fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-amine and Related Pyrazole Derivatives

Introduction

Pyrazole (B372694) derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, serves as a versatile template for the design of novel therapeutic agents. The substitution pattern on the pyrazole ring plays a crucial role in determining the biological activity of these compounds. This technical guide focuses on the properties and potential uses of 1-(2-Fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-amine, a compound of interest in drug discovery, by examining data from structurally analogous compounds.

Physicochemical Properties

The physicochemical properties of 1-(2-Fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-amine can be predicted based on the properties of similar pyrazole derivatives found in the literature. These properties are crucial for assessing the compound's suitability for further development, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties of 1-(2-Fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-amine and Related Compounds

| Property | 1-(2-Fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-amine (Predicted) | 4-(4-Chlorophenyl)-1H-pyrazol-3-amine[1] | 4-(4-Fluorophenyl)-3-pyridin-4-yl-1-(2,4,6-trichlorophenyl)pyrazol-5-amine[2] |

| Molecular Formula | C₁₅H₁₁ClFN₃ | C₉H₈ClN₃[1] | C₂₀H₁₂Cl₃FN₄[2] |

| Molecular Weight | ~303.72 g/mol | 193.64 g/mol [1] | 433.7 g/mol [2] |

| Appearance | Expected to be a solid, likely crystalline powder | White needles[1] | Not specified |

| Melting Point | Not available | 144-150 °C[1] | Not specified |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Not specified | Not specified |

| pKa | Not available | Not available | Not available |

| LogP | Not available | Not available | Not available |

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles can be achieved through various established synthetic routes. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound or its equivalent. For the target compound, a plausible synthetic pathway would involve the reaction of (2-fluorophenyl)hydrazine with a suitable β-ketonitrile derivative.

General Experimental Protocol for the Synthesis of Substituted 3-Aminopyrazoles:

A widely applicable method for the synthesis of 4-aryl-3-aminopyrazoles involves the reaction of an arylhydrazine with an appropriately substituted benzoylacetonitrile.

-

Step 1: Synthesis of the β-Ketonitrile Intermediate: The requisite β-ketonitrile, (4-chlorobenzoyl)acetonitrile, can be synthesized via the Claisen condensation of 4-chloroacetophenone with ethyl cyanoformate.

-

Step 2: Cyclocondensation Reaction:

-

To a solution of (2-fluorophenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid, add a base like sodium acetate (B1210297) or triethylamine (B128534) to liberate the free hydrazine.

-

Add the (4-chlorobenzoyl)acetonitrile (1.0 equivalent) to the reaction mixture.

-

The mixture is then heated to reflux for several hours (typically 2-8 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel to afford the desired 1-(2-Fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-amine.

-

Diagram 1: General Synthetic Workflow for Substituted 3-Aminopyrazoles

References

An In-depth Technical Guide to the Surfactant Properties of N,N-Ditetradecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Ditetradecylamine, a secondary amine featuring two C14 alkyl chains, is a cationic lipid with significant potential in various scientific and pharmaceutical applications. Its amphiphilic nature, arising from a polar amine headgroup and two long hydrophobic tails, imparts surfactant properties that are crucial for its role in the formation of self-assembled structures such as micelles and vesicles. This technical guide provides a comprehensive overview of the core surfactant properties of N,N-Ditetradecylamine, its characterization, and its application in advanced drug delivery systems, particularly in lipid nanoparticles (LNPs) for nucleic acid delivery. While specific experimental data for N,N-Ditetradecylamine is limited in publicly available literature, this guide consolidates known information and provides data from analogous dialkylamine surfactants to offer a thorough understanding of its expected behavior.

Physicochemical Properties of N,N-Ditetradecylamine

A foundational understanding of the physicochemical properties of N,N-Ditetradecylamine is essential for its application. These properties influence its solubility, aggregation behavior, and interaction with biological systems.

| Property | Value | Reference |

| Chemical Name | N-tetradecyltetradecan-1-amine | |

| Synonyms | Dimyristylamine, Di-n-tetradecylamine | [1] |

| CAS Number | 17361-44-3 | [1] |

| Molecular Formula | C₂₈H₅₉N | [1] |

| Molecular Weight | 409.77 g/mol | [1] |

| Melting Point | 60.62 °C (estimated) | |

| Boiling Point | 449.95 °C (estimated) | |

| Density | 0.8452 g/cm³ (estimated) | |

| pKa | ~10-11 (estimated for aliphatic secondary amines) | [2][3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, ether, and benzene. | [5][6][7] |

Core Surfactant Properties

The surfactant properties of N,N-Ditetradecylamine are central to its functionality. These properties describe its behavior at interfaces and its tendency to self-assemble in solution.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to form micelles. Below the CMC, N,N-Ditetradecylamine will primarily exist as individual molecules, and the surface tension of the solution will decrease with increasing concentration. Above the CMC, the surface becomes saturated, and additional molecules aggregate into micelles in the bulk solution, with the surface tension remaining relatively constant.[8] The CMC is a key parameter for any application involving the self-assembly of this lipid.

| Surfactant | Structure | CMC (mM) | Temperature (°C) | Method |

| Dodecylamine (DDA) | C₁₂H₂₅NH₂ | ~0.1 (pH dependent) | 25 | Surface Tension |

| N-Lauryldiethanolamine | C₁₂H₂₅N(C₂H₄OH)₂ | 0.12 | 25 | Not specified |

| N,N-Dimethyl-tetradecylamine N-oxide (DMTAO) | C₁₄H₂₉N(CH₃)₂O | 0.17 (in 0.1 M urea) | 25 | Conductivity |

Surface Tension Reduction

A primary function of a surfactant is to reduce the surface tension of a liquid. N,N-Ditetradecylamine, with its two long hydrophobic tails, is expected to be effective at reducing the surface tension of aqueous solutions. The lipophilic tails orient away from the water at the air-water interface, disrupting the cohesive energy of the water molecules and thereby lowering the surface tension.[10] The extent of surface tension reduction is a measure of the surfactant's efficiency.

Aggregation Behavior

Above its CMC, N,N-Ditetradecylamine self-assembles into aggregates to minimize the unfavorable interaction between its hydrophobic tails and water. The geometry of these aggregates is influenced by the packing parameter of the surfactant. Given its two long alkyl chains and relatively small amine headgroup, N,N-Ditetradecylamine is expected to favor the formation of vesicles (bilayers) rather than spherical micelles.

Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. The double-chain structure of N,N-Ditetradecylamine promotes the formation of these bilayers. These vesicles can encapsulate both hydrophilic and hydrophobic molecules, making them excellent candidates for drug delivery systems.

The lipid bilayer of vesicles can exist in a solid-like gel phase or a fluid-like liquid-crystalline phase. The temperature at which this transition occurs is the phase transition temperature (Tm).[11] The Tm is influenced by the length and saturation of the alkyl chains. For saturated, long-chain lipids like N,N-Ditetradecylamine, a relatively high Tm is expected. Below the Tm, the bilayer is more rigid, while above the Tm, it is more fluid and permeable.[12][13] This property is critical for the stability and release characteristics of vesicle-based formulations. For example, the Tm for vesicles of dipalmitoyl phosphatidylcholine (DPPC), which has two C16 chains, is around 41°C.[14]

Role in Drug Delivery: Lipid Nanoparticles (LNPs)

N,N-Ditetradecylamine is a valuable component in the formulation of lipid nanoparticles (LNPs), which are leading non-viral vectors for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[2][15] In a typical LNP formulation, N,N-Ditetradecylamine would function as a cationic or ionizable lipid.

A typical LNP formulation consists of:

-

Cationic/Ionizable Lipid (e.g., N,N-Ditetradecylamine): This component is crucial for encapsulating the negatively charged nucleic acid cargo through electrostatic interactions at an acidic pH during formulation.[15]

-

Helper Phospholipid (e.g., DOPE or DSPC): These lipids contribute to the structural integrity of the nanoparticle.[2]

-

Cholesterol: Cholesterol enhances the stability of the LNP and can influence its fluidity.[16]

-

PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) provides a hydrophilic shell that prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[2]

Mechanism of Action in LNP-Mediated Delivery

The secondary amine headgroup of N,N-Ditetradecylamine is key to the successful intracellular delivery of the nucleic acid payload. The proposed mechanism involves the "proton sponge" effect and subsequent endosomal escape.

-

Endocytosis: The LNP is taken up by the target cell via endocytosis, enclosing it within an endosome.

-

Endosomal Acidification: The endosome matures, and its internal pH drops from neutral to acidic (pH 5-6).

-

Protonation: The secondary amine group of N,N-Ditetradecylamine (with a pKa around 10-11) becomes protonated in the acidic environment of the endosome, acquiring a positive charge. This influx of protons into the endosome is often referred to as the "proton sponge effect."[17]

-

Membrane Destabilization: The now positively charged LNP interacts with the negatively charged lipids of the endosomal membrane. This electrostatic interaction, combined with the fusogenic properties of helper lipids like DOPE, leads to the destabilization and disruption of the endosomal membrane.[15]

-

Payload Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid to escape into the cytoplasm, where it can be translated into the therapeutic protein (in the case of mRNA) or mediate gene silencing (in the case of siRNA).

Experimental Protocols

This section provides detailed methodologies for the characterization of the core surfactant properties of N,N-Ditetradecylamine.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the micelle formation concentration.

-

Solution Preparation: Prepare a stock solution of N,N-Ditetradecylamine in a suitable solvent (e.g., a water/organic co-solvent system if solubility in pure water is low). Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Instrumentation: Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Measurement: Measure the surface tension of each solution at a constant temperature. Ensure the measuring probe is thoroughly cleaned between each measurement.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the N,N-Ditetradecylamine concentration. The plot will typically show two linear regions. The intersection of the extrapolations of these two lines is the CMC.

-

Probe Selection: Use a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment.

-

Solution Preparation: Prepare a series of N,N-Ditetradecylamine solutions as described above, each containing a constant, low concentration of the fluorescent probe.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Excite the pyrene probe at its excitation wavelength (e.g., ~335 nm) and record the emission spectrum for each sample.

-

Data Analysis: Determine the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum. Plot this ratio against the logarithm of the N,N-Ditetradecylamine concentration. A sigmoidal curve will be obtained, and the inflection point corresponds to the CMC.[17]

Characterization of Vesicle Properties

-

Vesicle Preparation: Prepare vesicles of N,N-Ditetradecylamine by a method such as thin-film hydration followed by extrusion or sonication to obtain a uniform size distribution.

-

Sample Preparation: Dilute the vesicle suspension to an appropriate concentration for DLS measurement to avoid multiple scattering effects. Filter the sample if necessary to remove dust.

-

Instrumentation: Use a dynamic light scattering instrument.

-

Measurement: Place the sample in a cuvette and perform the measurement at a controlled temperature. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

-

Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and provides the size distribution and polydispersity index (PDI) of the vesicles.[17]

-

Sample Preparation: Prepare a concentrated suspension of N,N-Ditetradecylamine vesicles.

-

Instrumentation: Use a differential scanning calorimeter.

-

Measurement: Place a known amount of the vesicle suspension in a sample pan and an equal amount of the buffer in a reference pan. Scan the temperature over a range that encompasses the expected phase transition.

-

Data Analysis: The DSC thermogram will show an endothermic peak at the phase transition temperature (Tm). The peak temperature corresponds to the Tm, and the area under the peak is related to the enthalpy of the transition.

Safety and Toxicology

As a cationic lipid intended for drug delivery applications, the safety and toxicological profile of N,N-Ditetradecylamine is of paramount importance. Cationic lipids, in general, can exhibit cytotoxicity due to their positive charge, which can lead to disruption of cell membranes and activation of apoptotic pathways.[18][19] The cytotoxicity is often dependent on the structure of the headgroup, the concentration, and the overall formulation of the LNP.[18] The use of ionizable lipids, which are neutral at physiological pH and become charged in the acidic endosome, is a strategy to mitigate the toxicity associated with permanently cationic lipids.[20] It is crucial to conduct thorough in vitro and in vivo toxicological studies to assess the safety of any LNP formulation containing N,N-Ditetradecylamine before clinical application.

Conclusion

N,N-Ditetradecylamine is a promising cationic lipid with significant potential as a surfactant and a key component in advanced drug delivery systems. Its dual long-chain hydrophobic tails favor the formation of vesicles, making it an ideal candidate for the formulation of lipid nanoparticles for the delivery of nucleic acids. While specific experimental data on its core surfactant properties are not extensively available, this guide provides a comprehensive overview of its expected behavior based on its chemical structure and data from analogous compounds. The detailed experimental protocols provided herein will enable researchers to thoroughly characterize N,N-Ditetradecylamine and optimize its use in their specific applications, particularly in the exciting and rapidly evolving field of nanomedicine. Further research is warranted to fully elucidate the quantitative surfactant properties of N,N-Ditetradecylamine and to explore its full potential in drug development.

References

- 1. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. issr.edu.kh [issr.edu.kh]

- 7. scribd.com [scribd.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]

- 12. journalssystem.com [journalssystem.com]

- 13. researchgate.net [researchgate.net]

- 14. dspace.library.uu.nl [dspace.library.uu.nl]

- 15. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. benchchem.com [benchchem.com]

- 18. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape | MDPI [mdpi.com]

- 20. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Self-Assembly: A Technical Guide to the Role of Ditetradecylamine in Supramolecular Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditetradecylamine, a secondary amine featuring two C14 alkyl chains, is a pivotal molecule in the spontaneous organization of matter at the nanoscale. Its amphiphilic nature, characterized by a hydrophilic amine headgroup and extensive hydrophobic tails, drives the formation of ordered supramolecular structures such as micelles, vesicles, and lipid nanoparticles (LNPs). These self-assembled systems are of paramount importance in advanced drug delivery, offering mechanisms for enhanced stability, controlled release, and targeted delivery of therapeutic agents. This technical guide delineates the fundamental principles of this compound-driven self-assembly, providing an in-depth look at the physicochemical parameters governing this process, detailed experimental protocols for the formulation of this compound-based nanocarriers, and a review of their applications, particularly in pH-responsive and nucleic acid delivery systems.

Introduction: The Principle of Molecular Self-Assembly

Molecular self-assembly is a process in which molecules spontaneously associate under equilibrium conditions to form stable, well-defined aggregates through non-covalent interactions.[1] This phenomenon is fundamental in biological systems, underpinning the formation of complex structures like cell membranes.[1] In the realm of nanotechnology, harnessing molecular self-assembly allows for the bottom-up fabrication of functional nanostructures.[1]

This compound's role in self-assembly is dictated by its amphiphilic character. The long, nonpolar tetradecyl chains are hydrophobic, while the secondary amine group is hydrophilic. In aqueous environments, these molecules orient themselves to minimize the unfavorable interactions between the hydrophobic tails and water, leading to the formation of organized structures.

Physicochemical Basis of this compound Self-Assembly

The self-assembly of this compound is governed by a delicate interplay of thermodynamic forces. The primary driving force is the hydrophobic effect, which compels the alkyl chains to sequester themselves from water. This is counterbalanced by the electrostatic repulsion between the protonated amine headgroups and the steric hindrance of the alkyl chains.

Critical Micelle Concentration (CMC)

pH-Responsiveness

The secondary amine headgroup of this compound imparts a crucial pH-responsive character to its self-assembled structures. The pKa of the amine group dictates its protonation state. In acidic environments (pH < pKa), the amine group is protonated, resulting in a positive surface charge. This charge can be leveraged for several applications:

-

Enhanced Drug Release: In the acidic microenvironment of tumors or within endosomes, the protonation of the amine groups can lead to increased electrostatic repulsion between the headgroups, causing the nanostructure to swell or disassemble and release its encapsulated cargo.[4][5]

-

Targeted Delivery: The positive charge can facilitate electrostatic interactions with the negatively charged cell membranes, promoting cellular uptake.[6]

Quantitative Data on this compound-Based Nanoparticles

While specific quantitative data for nanoparticles formulated exclusively with this compound is sparse in the literature, data from analogous long-chain amine-containing lipid nanoparticles provide valuable insights into the expected physicochemical properties. The following table summarizes typical quantitative data for such systems.

| Parameter | Typical Value/Range | Significance | Characterization Technique(s) |

| Particle Size (Hydrodynamic Diameter) | 50 - 200 nm | Influences circulation time, cellular uptake, and biodistribution.[7] | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of the nanoparticle population. | Dynamic Light Scattering (DLS) |

| Zeta Potential | +20 to +50 mV (in acidic pH) | A positive zeta potential suggests good colloidal stability due to electrostatic repulsion and can enhance interaction with negatively charged cell membranes.[8][9] | Electrophoretic Light Scattering |

| Drug Loading Capacity | 5 - 20% (w/w) | Represents the amount of drug that can be encapsulated relative to the total weight of the nanoparticle. | High-Performance Liquid Chromatography (HPLC) |

| Encapsulation Efficiency | > 80% | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. | High-Performance Liquid Chromatography (HPLC) after separation of free drug |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of this compound-containing nanoparticles. These protocols are adapted from established methods for similar long-chain alkylamines and lipid nanoparticles.[10][11]

Preparation of this compound-Containing Lipid Nanoparticles for siRNA Delivery

This protocol describes the formulation of LNPs using a rapid mixing method, suitable for the encapsulation of nucleic acids like siRNA.

Materials:

-

This compound

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

-

siRNA

-

Sodium citrate (B86180) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Dialysis cassettes (e.g., 3500 MWCO)

Procedure:

-

Lipid Stock Preparation: Dissolve this compound, cholesterol, DSPC, and the PEG-lipid in ethanol at a desired molar ratio (e.g., 50:38.5:10:1.5).

-

siRNA Solution Preparation: Dilute the siRNA in sodium citrate buffer (pH 4.0) to a specific concentration.

-

Nanoparticle Formation: Rapidly mix equal volumes of the lipid solution and the siRNA solution with a vortex mixer or a microfluidic mixing device. The change in solvent polarity will trigger the self-assembly of the lipids into nanoparticles, encapsulating the siRNA.

-

Purification: Dilute the resulting nanoparticle suspension in PBS and dialyze against PBS for at least 2 hours to remove the ethanol.

Characterization of this compound-Based Nanoparticles

4.2.1. Particle Size and Zeta Potential Measurement

-

Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS for size, deionized water for zeta potential).

-

Analyze the sample using a dynamic light scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index.

-

Use the same instrument in electrophoretic light scattering mode to measure the zeta potential.

4.2.2. Morphological Characterization

-

Deposit a drop of the nanoparticle suspension onto a carbon-coated copper grid.

-

Negatively stain the sample with a suitable agent (e.g., uranyl acetate) or use cryo-transmission electron microscopy (cryo-TEM) for unstained visualization.

-

Image the grid using a transmission electron microscope to observe the size, shape, and morphology of the nanoparticles.[12]

4.2.3. Determination of Encapsulation Efficiency and Drug Loading

-

Separate the unencapsulated drug from the nanoparticle suspension using a separation technique like ultracentrifugation or size exclusion chromatography.

-

Quantify the amount of drug in the supernatant (unencapsulated) and in the nanoparticle pellet (encapsulated) after lysing the nanoparticles with a suitable solvent.

-

Use a technique like HPLC to determine the drug concentration.

-

Calculate the encapsulation efficiency and drug loading using the following formulas:

-

Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100

-

Drug Loading (%) = Mass of Encapsulated Drug / Total Mass of Nanoparticles * 100

-

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed in this guide.

Caption: Self-assembly of this compound into micelles above the CMC.

Caption: Experimental workflow for LNP formulation and characterization.

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Applications in Drug Delivery

pH-Responsive Drug Delivery

The acidic microenvironment of tumors and the decreasing pH within endosomes provide natural triggers for drug release from this compound-based nanocarriers. As the pH drops, the protonation of the amine headgroups leads to increased electrostatic repulsion, which can destabilize the nanoparticle structure and facilitate the release of the encapsulated therapeutic agent directly at the site of action.[5][13] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.[5]

Gene Delivery

This compound is a valuable component in non-viral vectors for gene therapy. The positive charge of the protonated amine groups facilitates the complexation with negatively charged nucleic acids, such as siRNA and mRNA, protecting them from degradation by nucleases in the bloodstream.[14] The resulting lipid nanoparticles can be efficiently taken up by cells through endocytosis.[15] Once inside the endosome, the "proton sponge" effect, where the buffering capacity of the amine groups leads to an influx of protons and water, can cause endosomal rupture and the release of the nucleic acid cargo into the cytoplasm, where it can exert its therapeutic effect.

Conclusion

This compound is a versatile and powerful building block in the field of molecular self-assembly. Its unique physicochemical properties, particularly its amphiphilicity and pH-responsiveness, enable the formation of a variety of nanostructures with significant potential in advanced drug delivery. The ability to formulate stable lipid nanoparticles capable of encapsulating and delivering a wide range of therapeutics, from small molecule drugs to nucleic acids, positions this compound as a key player in the development of next-generation nanomedicines. Further research into the precise control of the self-assembly process and the in vivo behavior of these systems will undoubtedly unlock even more sophisticated and effective therapeutic strategies.

References

- 1. escholarship.org [escholarship.org]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. mt.com [mt.com]

- 5. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. Development, Characterization and Use of Liposomes as Amphipathic Transporters of Bioactive Compounds for Melanoma Treatment and Reduction of Skin Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Ditetradecylamine in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditetradecylamine, a secondary amine featuring two C14 alkyl chains, is a versatile hydrophobic molecule increasingly utilized in materials science. Its amphiphilic nature, when protonated, and its capacity for self-assembly make it a valuable component in the formulation of various nanomaterials. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in the synthesis of nanoparticles and the development of advanced drug delivery systems. Detailed experimental protocols, derived from established methodologies for analogous long-chain amines, are presented to serve as a practical starting point for researchers. Quantitative data from related systems are summarized to provide expected characterization benchmarks.

Introduction to this compound in Materials Science

This compound (C₂₈H₅₉N) is a long-chain secondary amine that has garnered interest in materials science due to its unique molecular structure. The two fourteen-carbon alkyl chains provide a significant hydrophobic character, while the secondary amine group can be protonated to introduce a cationic head group. This amphiphilic nature allows this compound to function as a stabilizing agent, a surfactant, and a structural component in various material formulations.

Key properties and applications include:

-

Nanoparticle Synthesis: Acting as a capping agent to control the size, shape, and dispersibility of metal and semiconductor nanoparticles. The long alkyl chains provide a robust hydrophobic shell, enabling dispersion in non-polar solvents.

-

Drug Delivery Systems: Serving as a cationic lipid component in the formulation of lipid nanoparticles (LNPs) and liposomes.[1] These systems are particularly effective for the encapsulation and delivery of nucleic acids (e.g., mRNA, siRNA) and other therapeutic agents.[1]

-

Gene Delivery: The cationic nature of protonated this compound facilitates the complexation with negatively charged genetic material, making it a candidate for non-viral gene delivery vectors.

-

Self-Assembly: this compound can self-assemble into monolayers and other ordered structures on various substrates, offering a means to functionalize surfaces and control their properties.

This compound in Nanoparticle Synthesis

Long-chain dialkylamines, including this compound, are effective stabilizing and capping agents in the synthesis of a variety of nanoparticles. They control particle growth during synthesis and provide a hydrophobic surface, allowing for their dispersion in organic solvents, which is crucial for many applications in catalysis and materials fabrication.

Synthesis of Metal Nanoparticles (Adapted Protocol)

Experimental Protocol: Synthesis of Gold Nanoparticles

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound

-

Anhydrous Toluene (B28343)

-

Three-neck round-bottom flask

-

Condenser

-

Heating mantle with temperature controller

-

Magnetic stirrer and stir bars

-

Centrifuge

Procedure:

-

In a three-neck flask, prepare a solution of the gold precursor by combining HAuCl₄·3H₂O (e.g., 0.15 mmol) with this compound (e.g., 3.7 mmol) in anhydrous toluene (3 mL).

-

In a larger three-neck flask equipped with a condenser and magnetic stir bar, heat a solution of this compound (e.g., 6.4 mmol) in anhydrous toluene (147 mL) to a gentle boil.

-

Under vigorous stirring, rapidly inject the gold precursor solution into the boiling this compound solution.

-

Observe the color change of the reaction mixture from yellow to deep red, which indicates the formation of gold nanoparticles.

-

Continue boiling and stirring for 2 hours.

-

After 2 hours, remove the heat and allow the solution to cool to room temperature.

-

Precipitate the nanoparticles by adding methanol (e.g., 40 mL per 10 mL of reaction mixture).

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles by re-dispersing them in toluene and re-precipitating with methanol. Repeat this step three times.

-

After the final wash, dry the nanoparticles under a vacuum. The purified nanoparticles can be stored as a powder or re-dispersed in a non-polar solvent.

Workflow for Gold Nanoparticle Synthesis

This compound in Drug Delivery Systems

This compound is a key reagent in the formulation of lipid nanoparticles (LNPs), which are at the forefront of nucleic acid delivery, as exemplified by their use in mRNA vaccines.[1] In these formulations, this compound acts as a cationic lipid. At an acidic pH during formulation, its amine group is protonated, allowing for electrostatic interaction and encapsulation of negatively charged nucleic acids. At physiological pH, the charge is more neutral, which can reduce toxicity and facilitate release within the cell.

Formulation of this compound-Containing Lipid Nanoparticles (Adapted Protocol)

The following protocol for LNP formulation is adapted from methodologies using similar cationic lipids and employs microfluidic mixing for precise control over nanoparticle size and polydispersity.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

Materials:

-

This compound (Cationic Lipid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Helper Phospholipid)

-

Cholesterol (Stabilizing Agent)

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (PEGylated Lipid)

-

Nucleic acid cargo (e.g., mRNA, siRNA)

-

Citrate (B86180) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringes

Procedure:

-

Prepare Lipid Stock Solution (Organic Phase): Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare Nucleic Acid Stock Solution (Aqueous Phase): Dissolve the nucleic acid cargo in citrate buffer (pH 4.0).

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid stock solution into one syringe and the nucleic acid stock solution into another.

-

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

-

Set a total flow rate (e.g., 12 mL/min).

-

Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the lipids around the nucleic acid, forming LNPs.

-

Collect the resulting LNP dispersion.

-

-

Purification:

-

Dialyze the LNP dispersion against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acid.

-

Workflow for LNP Formulation

Characterization of this compound-Containing Nanoparticles

Thorough characterization is essential to ensure the quality and efficacy of nanoparticle-based systems. The following are standard techniques and expected quantitative parameters, based on data from similar long-chain amine-based nanoparticles.

Table 1: Typical Characterization Data for Long-Chain Amine-Capped Metal Nanoparticles

| Parameter | Method | Typical Value | Reference |

| Particle Size (nm) | Dynamic Light Scattering (DLS) | 5 - 50 | [2] |

| Polydispersity Index (PDI) | DLS | < 0.2 | [2] |

| Zeta Potential (mV) | Electrophoretic Light Scattering (ELS) | +30 to +50 (in acidic to neutral pH) | [2] |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical or quasi-spherical |

Table 2: Typical Characterization Data for Cationic Lipid-Based Nanoparticles for Drug Delivery

| Parameter | Method | Typical Value | Reference |

| Particle Size (Z-average, nm) | DLS | 80 - 200 | [2] |

| Polydispersity Index (PDI) | DLS | < 0.3 | [2] |

| Zeta Potential (mV) | ELS | +20 to +60 | [2] |

| Encapsulation Efficiency (%) | RiboGreen Assay / HPLC | > 80% | |

| Drug Loading (%) | HPLC | 1 - 5% | [3] |

Experimental Protocol: Particle Size and Zeta Potential Measurement

Materials:

-

Purified nanoparticle suspension

-

Deionized water or appropriate buffer (e.g., PBS)

-

Cuvettes for DLS and ELS measurements

-

Dynamic Light Scattering instrument

Procedure:

-

Sample Preparation: Dilute a small aliquot of the purified nanoparticle suspension in deionized water or buffer to an appropriate concentration for light scattering measurements.

-

Particle Size Measurement (DLS):

-

Transfer the diluted sample to a DLS cuvette.

-

Place the cuvette in the DLS instrument.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the measurement to obtain the Z-average particle size and the polydispersity index (PDI).

-

-

Zeta Potential Measurement (ELS):

-

Transfer the diluted sample to an ELS cuvette.

-

Place the cuvette in the instrument.

-

Perform the measurement to obtain the zeta potential.

-

Signaling Pathways in Gene Delivery

While specific signaling pathways directly activated by this compound are not detailed in the provided search results, the general mechanism of cationic lipid-mediated gene delivery involves endocytosis and endosomal escape.

Proposed Gene Delivery Pathway

-

Cellular Uptake: Cationic LNPs containing the nucleic acid cargo bind to the negatively charged cell membrane and are internalized, primarily through endocytosis.

-

Endosomal Escape: As the endosome matures, its internal pH drops. The protonation of the amine groups in this compound can lead to the "proton sponge effect," causing an influx of ions and water, which ultimately leads to the swelling and rupture of the endosome. This releases the nucleic acid cargo into the cytoplasm.

-

Translation/Action: In the cytoplasm, mRNA can be translated by ribosomes to produce the desired protein. siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Diagram of Cationic LNP-Mediated Gene Delivery

References

Ditetradecylamine uses in the formation of Langmuir-Blodgett films

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langmuir-Blodgett (LB) technique offers a precise method for creating highly organized, ultra-thin films with molecular-level control over thickness and structure.[1] These films are assembled by transferring a single layer of molecules, known as a Langmuir film, from an air-water interface onto a solid substrate.[2][3] The unique properties of LB films make them valuable in a range of applications, including the development of biosensors and drug delivery systems.[1][4][5][6]

This guide focuses on the use of ditetradecylamine, a dialkylamine, in the formation of Langmuir-Blodgett films. This compound is an amphiphilic molecule, possessing a hydrophilic secondary amine head group and two hydrophobic 14-carbon alkyl chains. This structure allows it to form stable monolayers at the air-water interface, a prerequisite for LB film deposition. While research specifically detailing the applications of this compound LB films is emerging, the foundational principles of its monolayer behavior and the broader applications of similar long-chain amine films provide a strong basis for exploring its potential.

Core Principles of this compound Langmuir Film Formation

The formation of a stable Langmuir film is the first and most critical step in creating a Langmuir-Blodgett film. This process begins with dissolving this compound in a volatile, water-insoluble organic solvent, such as chloroform (B151607).[7][8] This solution is then carefully spread onto the surface of an aqueous subphase within a Langmuir trough.[2][3] As the solvent evaporates, the this compound molecules orient themselves at the air-water interface, with their hydrophilic amine head groups in contact with the water and their hydrophobic alkyl tails extending into the air.[2][8]

Initially, the molecules are far apart, behaving as a two-dimensional gas.[9] As the available surface area is reduced by moving barriers, the molecules are compressed, transitioning through different phases:

-

Gas Phase: Molecules are far apart with negligible interaction.

-

Liquid-Expanded (LE) Phase: Molecules begin to interact as the area is reduced.

-

Liquid-Condensed (LC) Phase: A more ordered state with stronger intermolecular interactions.

-

Solid (S) Phase: A highly packed, ordered monolayer.[9]

Further compression beyond the solid phase leads to the collapse of the monolayer, where the two-dimensional structure breaks down into a three-dimensional one.[10][11][12][13] The relationship between the surface pressure (the reduction in surface tension caused by the monolayer) and the area per molecule is described by a surface pressure-area (π-A) isotherm, which provides critical information about the phase behavior, compressibility, and stability of the monolayer.[2][9]

Quantitative Data Presentation

The surface pressure-area (π-A) isotherm is the primary tool for characterizing the behavior of a Langmuir film. The following table summarizes key data obtained from an experimental isotherm of a this compound (DiA) monolayer spread from a chloroform solution at 20°C.

| Parameter | Value | Unit | Significance |

| Spreading Solvent | Chloroform | - | A suitable volatile, water-insoluble solvent for this compound. |

| Temperature | 20 | °C | Temperature affects the fluidity and phase transitions of the monolayer. |

| Lift-off Area | ~100 | Ų/molecule | The area per molecule at which surface pressure begins to increase, indicating the onset of intermolecular interactions.[7] |

| Collapse Pressure | ~42 | mN/m | The maximum surface pressure the monolayer can withstand before collapsing.[7] |

Table 1: Quantitative data from the surface pressure-area isotherm of a this compound monolayer. Data extracted from a graphical representation in the cited literature.[7]

The choice of spreading solvent can significantly impact the resulting monolayer. For instance, when a methanol (B129727) solution of this compound was used, the surface pressure began to rise at a much smaller area per molecule (~50 Ų/molecule), suggesting that a significant portion of the this compound may have dissolved into the aqueous subphase.[7]

Experimental Protocols

The following is a generalized protocol for the formation of this compound Langmuir-Blodgett films. This protocol is based on standard LB techniques and may require optimization for specific applications.[2][3][8][14]

Materials and Equipment

-

This compound

-

Chloroform (spectroscopic grade or equivalent)

-

Ultrapure water (Milli-Q or equivalent, resistivity > 18 MΩ·cm)

-

Langmuir-Blodgett trough system with a Wilhelmy plate for surface pressure measurement

-

Microsyringe

-

Solid substrates (e.g., silicon wafers, glass slides, quartz crystals)

Protocol for Langmuir Film Formation

-

Preparation of the Spreading Solution:

-

Dissolve this compound in chloroform to a concentration of approximately 0.1 mM.[7] Ensure the this compound is fully dissolved.

-

-

Preparation of the Langmuir Trough:

-

Thoroughly clean the Langmuir trough and barriers to remove any surface-active contaminants.

-

Fill the trough with ultrapure water as the subphase.

-

Allow the subphase to reach thermal equilibrium (e.g., 20°C).[7]

-

Clean the surface of the subphase by aspiration until the surface pressure reading is stable and close to zero.

-

-

Spreading the Monolayer:

-

Using a microsyringe, carefully deposit small droplets of the this compound/chloroform solution onto the air-water interface at various points across the surface.

-

Allow approximately 10-15 minutes for the chloroform to evaporate completely, leaving a monolayer of this compound.[14]

-

-

Isotherm Measurement:

-

Compress the monolayer by moving the barriers at a constant speed (e.g., 5-10 mm/min).[7][14]

-

Simultaneously record the surface pressure as a function of the mean molecular area to obtain the π-A isotherm.

-

Continue compression until the monolayer collapses, indicated by a sharp drop or plateau in the surface pressure.

-

Protocol for Langmuir-Blodgett Film Deposition

-

Substrate Preparation:

-

Clean the chosen solid substrate to ensure it is hydrophilic or hydrophobic, as required for the desired deposition type. For example, silicon wafers can be cleaned with a piranha solution (use with extreme caution) or treated with UV/ozone to create a hydrophilic surface.

-

-

Monolayer Compression for Deposition:

-

Spread the this compound monolayer as described above.

-

Compress the monolayer to a desired surface pressure. This is typically in the solid or liquid-condensed phase to ensure a stable film for transfer (e.g., 25-30 mN/m). The pressure should be below the collapse pressure.

-

-

Film Deposition:

-

Immerse the substrate vertically into the subphase before compressing the monolayer to the target pressure.

-

Withdraw the substrate vertically through the monolayer at a slow, constant speed (e.g., 1-5 mm/min).[15] During withdrawal, the hydrophilic amine head groups of this compound will bind to a hydrophilic substrate.

-

The LB trough's feedback system will maintain a constant surface pressure by adjusting the barriers as the monolayer is transferred.

-

For multilayer deposition, the substrate can be repeatedly dipped and withdrawn through the monolayer.

-

Mandatory Visualization

Caption: Experimental workflow for the formation of this compound Langmuir-Blodgett films.

Caption: Conceptual diagram of a potential biosensor using a this compound LB film.

Potential Applications in Research and Drug Development

While specific applications of this compound LB films are not yet widely reported, their properties suggest significant potential in several areas:

Biosensors

The secondary amine head group of this compound can act as a binding site or an anchor for other functional molecules.

-

Analyte Detection: LB films containing long-chain amines have been investigated for their ability to detect organic analytes. For example, porphyrin-based LB films can detect alkylamines through specific interactions.[16] A this compound film could potentially be used in sensors designed to detect analytes that interact with secondary amines.

-

Immobilization Matrix: The amine groups can be used to immobilize biomolecules or nanoparticles.[4][17] For instance, gold nanoparticles could be attached to the amine head groups, and these nanoparticles could then be functionalized with antibodies or enzymes for specific analyte recognition.[6] This would create a highly ordered sensing surface.

Drug Delivery

The ordered, layered structure of LB films makes them attractive for controlled drug release applications.[5][18][19]

-

Drug Entrapment: A multilayered this compound LB film could serve as a matrix to entrap hydrophobic drug molecules between its alkyl chains. The release of the drug could then be controlled by the gradual dissolution or degradation of the film.

-

Surface Modification of Implants: LB films can be used to coat medical devices to improve biocompatibility or to elute drugs locally.[5] A this compound film could modify the surface properties of an implant, and its amine groups could be used to attach other bioactive molecules.

Nanoparticle-Based Systems

Long-chain alkylamines are commonly used as stabilizing agents for nanoparticles.[17][20][21]

-

Ordered Nanoparticle Arrays: this compound can be co-spread with nanoparticles to form a mixed Langmuir film.[20] Upon compression and transfer to a substrate, this results in a highly ordered two-dimensional array of nanoparticles.[15][22] Such structures are of interest in nanoelectronics and catalysis. The this compound would act as a spacing and stabilizing agent for the nanoparticles within the film.

Conclusion